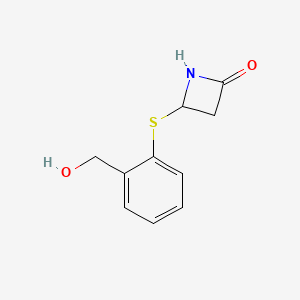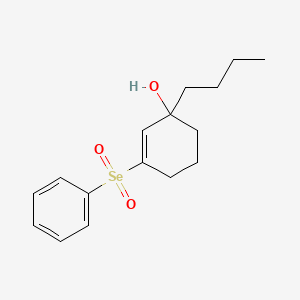
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- is a complex organic compound that belongs to the class of oxazepine derivatives. This compound is characterized by its unique structure, which includes an epoxymethanol group and a benzimidazole ring fused with an oxazepine ring. The presence of these functional groups and rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Formation of the Oxazepine Ring: The oxazepine ring can be formed by the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable electrophile.
Introduction of the Epoxymethanol Group: The epoxymethanol group can be introduced by the reaction of an epoxide with a suitable nucleophile, such as methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur at the epoxymethanol group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Addition: Common reagents include acids, bases, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can lead to the formation of reduced derivatives.
科学研究应用
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
作用机制
The mechanism of action of 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-2-phenyl-
- 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-3-phenyl-
- 1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-4-phenyl-
Uniqueness
1,4-(Epoxymethanol)-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-phenyl- is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it of particular interest in various fields of research.
属性
| 76099-35-9 | |
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.2.02,10.04,9]hexadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C18H16N2O2/c1-2-6-14(7-3-1)18-17-19-15-8-4-5-9-16(15)20(17)10-13(11-21-18)12-22-18/h1-9,13H,10-12H2 |
InChI 键 |
CZUFMVYHPVUOAY-UHFFFAOYSA-N |
规范 SMILES |
C1C2COC(C3=NC4=CC=CC=C4N31)(OC2)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
